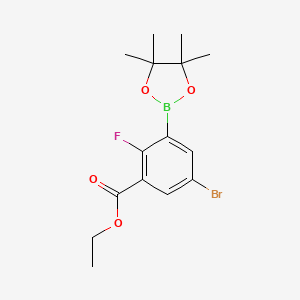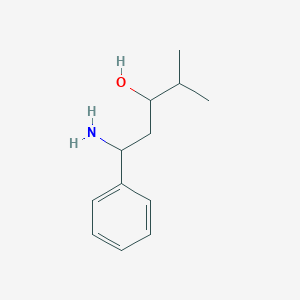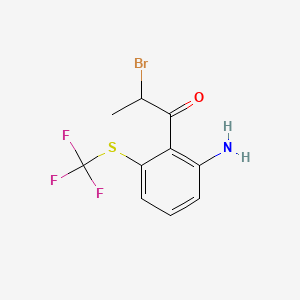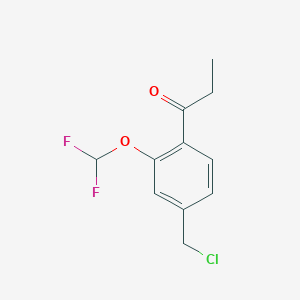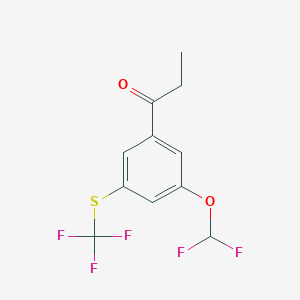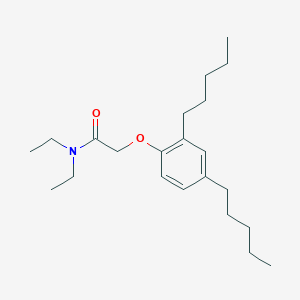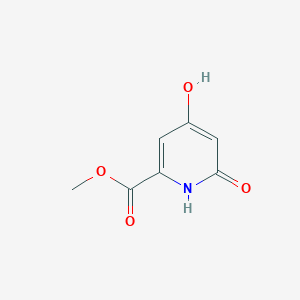
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS This compound features a unique combination of functional groups, including an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 4-amino-3-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloropropanone moiety may also participate in electrophilic reactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one: Similar structure but with different reactivity due to the position of the chlorine atom.
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one: Another isomer with distinct chemical properties.
Uniqueness
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer a distinct reactivity profile. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2 |
InChI Key |
ZBZFLQFMZLLSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


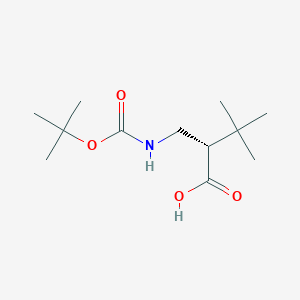
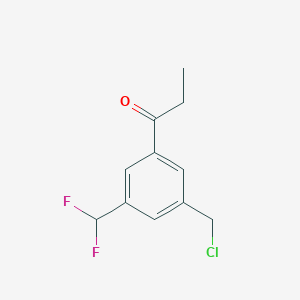
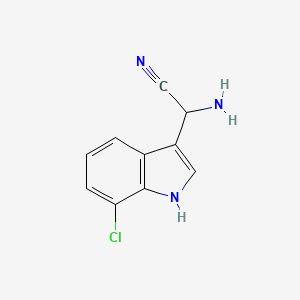
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
